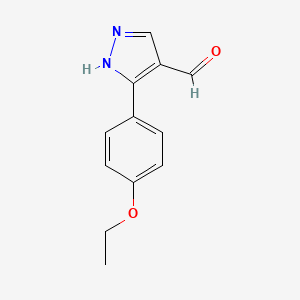

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPLQDIKYABKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240779 | |

| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-58-4 | |

| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a robust and widely applicable two-step synthetic pathway commencing with the accessible starting material, 4-ethoxyacetophenone. The synthesis of the key intermediate, 3-(4-ethoxyphenyl)-1H-pyrazole, is detailed through the condensation reaction with hydrazine hydrate. Subsequently, the guide elaborates on the Vilsmeier-Haack formylation, a cornerstone reaction in heterocyclic chemistry, to introduce the carbaldehyde functionality at the C4 position of the pyrazole ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step protocols but also insights into the underlying reaction mechanisms, experimental considerations, and characterization of the synthesized compounds.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The pyrazole nucleus serves as a versatile scaffold in the design of novel therapeutic agents, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. The presence of specific substituents on the pyrazole ring can modulate these biological effects, making the development of efficient synthetic routes to functionalized pyrazoles a critical endeavor in drug discovery.

This compound is a particularly important intermediate. The ethoxyphenyl moiety can enhance lipophilicity and modulate binding to biological targets, while the carbaldehyde group at the 4-position provides a reactive handle for further molecular elaboration. This allows for the construction of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and condensations, leading to the discovery of new chemical entities with potential therapeutic value.

This guide will provide a detailed and practical approach to the synthesis of this key intermediate, emphasizing experimental robustness and scientific rationale.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step sequence as illustrated below. The initial step involves the construction of the pyrazole ring system, followed by the introduction of the formyl group.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 3-(4-ethoxyphenyl)-1H-pyrazole

The initial and crucial step is the formation of the pyrazole ring. This is accomplished through a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative. In this synthesis, 4-ethoxyacetophenone serves as the carbonyl component, which upon reaction with hydrazine hydrate, cyclizes to form the desired pyrazole.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of 4-ethoxyacetophenone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Detailed Experimental Protocol

Materials:

-

4-Ethoxyacetophenone

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyacetophenone (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-ethoxyphenyl)-1H-pyrazole as a crystalline solid.

Characterization of 3-(4-ethoxyphenyl)-1H-pyrazole

-

¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (s, 1H, pyrazole-H5), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 6.50 (s, 1H, pyrazole-H4), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃). A broad singlet corresponding to the N-H proton is also expected, which may be exchangeable with D₂O.

-

¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 152.0, 130.0, 127.0, 124.0, 114.5, 103.0, 63.5, 14.8.

-

IR (KBr, cm⁻¹): ~3150 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1610, 1520, 1480 (C=C and C=N stretching).

-

Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₁₂N₂O.

Vilsmeier-Haack Formylation: Synthesis of the Target Compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In this step, the synthesized 3-(4-ethoxyphenyl)-1H-pyrazole is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the C4 position due to electronic and steric factors. The resulting intermediate subsequently eliminates HCl and is hydrolyzed during aqueous work-up to yield the final aldehyde product.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Materials:

-

3-(4-ethoxyphenyl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate, anhydrous

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF under a nitrogen atmosphere.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Summary of Reaction Parameters and Yields

The following table provides a general overview of the reaction conditions and expected yields for the synthesis. It is important to note that optimization may be required to achieve the best results.

| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield |

| 1 | Pyrazole Formation | 4-Ethoxyacetophenone, Hydrazine Hydrate, Acetic Acid | Reflux | 4-6 h | 75-85% |

| 2 | Vilsmeier-Haack Formylation | 3-(4-ethoxyphenyl)-1H-pyrazole, POCl₃, DMF | 60-70 °C | 2-4 h | 60-70% |

Characterization of the Final Product

Thorough characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 8.10 (s, 1H, pyrazole-H5), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 4.15 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.50 (t, J=7.0 Hz, 3H, -OCH₂CH₃). A broad singlet for the N-H proton is also expected.

-

¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (-CHO), 160.0, 154.0, 138.0, 128.0, 123.0, 115.0, 112.0, 63.8, 14.7.

-

IR (KBr, cm⁻¹): ~3100 (N-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1670 (C=O stretch of aldehyde), ~1610, 1520, 1480 (C=C and C=N stretching).

-

High-Resolution Mass Spectrometry (HRMS): Calculated m/z for C₁₂H₁₂N₂O₂ [M+H]⁺, providing confirmation of the elemental composition.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles, other methods can also be considered.

-

Duff Reaction: This method involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. While it can be an alternative, it generally requires harsher conditions and may result in lower yields compared to the Vilsmeier-Haack reaction for pyrazole substrates.

-

Formylation via Lithiation: A multi-step approach involving the protection of the pyrazole nitrogen, followed by directed ortho-metalation (lithiation) at the C4 position and subsequent quenching with a formylating agent like DMF, can also yield the desired product. This method offers high regioselectivity but involves more synthetic steps and the use of organometallic reagents.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The presented protocols, based on established chemical transformations, provide a practical framework for the preparation of this valuable building block. The key to a successful synthesis lies in the careful execution of the experimental procedures and thorough characterization of the intermediate and final products. The versatility of the pyrazole scaffold and the reactivity of the carbaldehyde functionality make this compound a cornerstone for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

-

A review of the synthesis of pyrazole derivatives and their biological activities. Molecules, 2018, 23(8), 1888. [Link]

-

Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their antimicrobial activity. European Journal of Medicinal Chemistry, 2010, 45(5), 2037-2043. [Link]

-

Organic Syntheses, Coll. Vol. 4, p.844 (1963); Vol. 34, p.86 (1954).[Link]

-

Synthesis and characterization of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 2011, 76(4), 539-548. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Introduction

3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of the pyrazole scaffold, it is a building block for a variety of compounds with potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise characterization and unambiguous structure elucidation of this molecule are paramount for its application in drug discovery and development, ensuring its purity, stability, and predictable behavior in biological systems.

This technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but the underlying scientific rationale for each experimental choice and data interpretation. This guide is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of molecular characterization.

Molecular Structure Overview

The structural framework of this compound, as confirmed by the analytical data herein, is presented below. Our objective is to systematically verify the connectivity and chemical environment of each atom within this structure.

Caption: Molecular structure of this compound.

Synthesis Synopsis: The Vilsmeier-Haack Approach

A prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the treatment of an appropriate acetophenone hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent.[4] The successful synthesis and subsequent purification of the target compound are the prerequisites for its structural analysis.

Caption: General workflow for the synthesis via the Vilsmeier-Haack reaction.

Spectroscopic Analysis: A Multi-faceted Approach

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][6] The choice of solvent is critical as it should not have signals that overlap with the analyte's protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the spectrum using the TMS signal.[7]

Data Interpretation and Structural Correlation:

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| Pyrazole H-5 | 8.1 - 8.5 | Singlet (s) | 1H | This proton is on an electron-deficient aromatic heterocyclic ring, leading to a downfield shift. |

| Pyrazole N-H | 13.0 - 14.0 (broad) | Singlet (br s) | 1H | The N-H proton of the pyrazole ring is acidic and often exhibits a broad signal due to hydrogen bonding and exchange. This signal may be absent if the experiment is run in D₂O. |

| Aromatic (Ethoxyphenyl, ortho to OEt) | 7.7 - 7.9 | Doublet (d) | 2H | These protons are deshielded by the pyrazole ring and are ortho to the electron-donating ethoxy group. |

| Aromatic (Ethoxyphenyl, meta to OEt) | 6.9 - 7.1 | Doublet (d) | 2H | These protons are shielded by the electron-donating effect of the ethoxy group. |

| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom and are split by the neighboring methyl protons. |

| Methyl (-OCH₂CH₃) | 1.4 - 1.5 | Triplet (t) | 3H | The methyl protons are split by the adjacent methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.[5]

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The solvent signal can be used for chemical shift calibration (e.g., CDCl₃ at δ = 77.16 ppm).

Data Interpretation and Structural Correlation:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 185 - 190 | The carbonyl carbon of an aldehyde is highly deshielded. |

| Pyrazole C-3 | 150 - 155 | This carbon is attached to a nitrogen atom and the ethoxyphenyl group. |

| Pyrazole C-5 | 135 - 140 | This carbon is adjacent to two nitrogen atoms and bears a proton. |

| Pyrazole C-4 | 110 - 115 | This carbon is attached to the aldehyde group. |

| Aromatic (Ethoxyphenyl, C-ipso) | 120 - 125 | The carbon attached to the pyrazole ring. |

| Aromatic (Ethoxyphenyl, C-para to pyrazole) | 160 - 165 | The carbon attached to the ethoxy group is significantly deshielded. |

| Aromatic (Ethoxyphenyl, C-ortho to OEt) | 130 - 135 | Aromatic carbons ortho to the ethoxy group. |

| Aromatic (Ethoxyphenyl, C-meta to OEt) | 114 - 116 | Aromatic carbons meta to the ethoxy group, shielded by the electron-donating effect. |

| Methylene (-OCH₂) | 63 - 65 | The methylene carbon is attached to an oxygen atom. |

| Methyl (-CH₃) | 14 - 16 | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol:

-

Sample Preparation (Solid): The KBr pellet method is common for solid samples.[8] A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet.[8] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[8][9]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).[10]

Data Interpretation and Structural Correlation:

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Pyrazole N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂, -CH₃ |

| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong | -CHO |

| C=N Stretch | 1590 - 1620 | Medium | Pyrazole Ring |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Aromatic Rings |

| C-O Stretch (Ether) | 1240 - 1260 (asymmetric) & 1020 - 1050 (symmetric) | Strong | Ar-O-C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[11][12] In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[13][14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data Interpretation and Structural Correlation:

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. For C₁₂H₁₂N₂O₂, the expected m/z of the molecular ion is 216.09.

-

Key Fragmentation Pathways: The fragmentation pattern provides clues to the molecular structure.

Caption: Plausible mass spectrometry fragmentation pathway for the target molecule.

-

Loss of a Hydrogen Radical (-H•): A peak at m/z 215 ([M-1]⁺) is common for aldehydes.[15]

-

Loss of the Formyl Radical (-CHO•): A significant peak at m/z 187 ([M-29]⁺) is expected from the cleavage of the aldehyde group.[15]

-

Loss of an Ethyl Radical (-C₂H₅•): Cleavage of the ethoxy group can lead to a fragment at m/z 187 ([M-29]⁺).

-

Further Fragmentations: Subsequent losses from these primary fragments can also be observed, providing further structural confirmation.

Conclusion: A Unified Structural Assignment

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR data establish the precise connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for any further research or development involving this compound.

References

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Go up. Retrieved January 7, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved January 7, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved January 7, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved January 7, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 7, 2026, from [Link]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved January 7, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Blogs - News - alwsci. Retrieved January 7, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved January 7, 2026, from [Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved January 7, 2026, from [Link]

-

Seton Hall University 200 MHz MR SOP manual. (2012, January 14). Retrieved January 7, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 7, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry. (2019, July 24). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.). Chemical Instrumentation Facility. Retrieved January 7, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 7, 2026, from [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). ResearchGate. Retrieved January 7, 2026, from [Link]

-

3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde; 3a Orange oil. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Optional[13C NMR]. Retrieved January 7, 2026, from [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

-

Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2025, August 21). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijacskros.com [ijacskros.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This guide focuses on a specific derivative, this compound, a compound of interest for drug discovery programs due to its structural motifs. While extensive experimental data for this precise molecule is not widely published, this document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on computational analysis and provides detailed, field-proven experimental protocols for their empirical determination and validation. By grounding our approach in the analysis of analogous structures and established methodologies, this guide provides a robust pathway for characterizing this molecule, ensuring scientific integrity and supporting its potential development from a hit compound to a viable drug candidate.

Pyrazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention from the scientific community. Their versatile chemical nature has led to the development of numerous compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The successful trajectory of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Properties such as molecular weight, lipophilicity, solubility, and ionization state (pKa) are critical determinants of a compound's bioavailability and overall druglikeness.[6]

This guide provides a dual approach to understanding this compound: first, through in silico prediction to establish a baseline profile, and second, by detailing the essential experimental workflows required for accurate, real-world characterization.

Molecular Structure and In Silico Druglikeness Assessment

The initial step in evaluating a potential drug candidate involves a computational assessment of its core properties. This allows for an early prediction of its behavior and its adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[7][8][9]

Chemical Structure:

A simplified representation of this compound.

Predicted Physicochemical Properties

Using standard computational algorithms, we can estimate the key molecular descriptors for this compound. These values provide a theoretical foundation for subsequent experimental validation.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A | N/A |

| Molecular Weight | 216.24 g/mol | < 500 Da[5][8] | Yes |

| Hydrogen Bond Donors | 1 (from pyrazole N-H) | ≤ 5[5][8] | Yes |

| Hydrogen Bond Acceptors | 4 (2x Oxygen, 2x Nitrogen) | ≤ 10[5][8] | Yes |

| Calculated LogP (cLogP) | 2.1 - 2.5 | ≤ 5[5][8] | Yes |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | < 140 Ų | Yes |

Interpretation of In Silico Analysis

The analysis indicates that this compound fully complies with Lipinski's Rule of Five.[5][9] Its moderate molecular weight and cLogP value suggest a favorable balance between solubility and membrane permeability, which are crucial for oral absorption.[7][10] The low count of hydrogen bond donors and acceptors further supports its potential as an orally active drug candidate. This strong theoretical profile makes the compound a compelling candidate for progression to experimental characterization.

Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, empirical data is the gold standard in drug development. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of this compound.

Synthesis Overview: The Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12][13] This reaction typically involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14]

Caption: Generalized Vilsmeier-Haack synthesis workflow.

Melting Point (MP) Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.

Protocol: Capillary Method This method is the standard technique described in most pharmacopeias.[15]

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. A mortar and pestle can be used for grinding.[15]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column approximately 2-3 mm high.[16]

-

Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[17][18]

-

Rapid Preliminary Run: Conduct a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.[15]

-

Accurate Determination: Using a fresh sample, set the starting temperature to at least 5 °C below the approximate MP found in the preliminary run. Heat at a slow, controlled rate (1-2 °C/min) near the melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the compound's melting point. For reference, the related compound 3-phenyl-1H-pyrazole-4-carbaldehyde has a reported melting point of 142-147 °C.

Aqueous Solubility Determination

Causality: Solubility is a critical factor influencing a drug's bioavailability.[19][20] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting the efficacy of an orally administered drug. Both thermodynamic and kinetic solubility are important; thermodynamic solubility represents the true equilibrium state, which is crucial for formulation development.[21]

Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is considered the benchmark for determining equilibrium solubility.[22]

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[22]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to avoid underestimation due to adsorption or overestimation from fine particulates.[19]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed as the measured concentration (e.g., in µg/mL or µM).

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Causality: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a master parameter in drug design.[10] It influences solubility, permeability, plasma protein binding, and metabolism. LogP refers to the partition coefficient of the neutral species, while LogD accounts for both neutral and ionized species at a specific pH, making it more physiologically relevant for ionizable compounds.[6]

Protocol: Shake-Flask Octanol-Water Partitioning

-

System Preparation: Prepare a biphasic system using n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol), typically at pH 7.4.

-

Compound Addition: Add a known amount of the compound to the system.

-

Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each layer and determine the compound's concentration in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Acid Dissociation Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pyrazole ring contains a weakly acidic N-H proton and a weakly basic nitrogen atom, making pKa determination crucial.[23] The ionization state of a drug affects its solubility, absorption, and ability to interact with its biological target.

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the resulting titration curve using appropriate software.

Spectroscopic and Structural Characterization

Final confirmation of the compound's identity and structure requires spectroscopic analysis. Based on analogous structures reported in the literature, the following spectral features are anticipated.

-

¹H NMR: Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both the ethoxyphenyl and pyrazole rings, the quartet and triplet of the ethoxy group, and a broad singlet for the pyrazole N-H.[11]

-

¹³C NMR: Resonances for the aldehyde carbonyl carbon (~183-185 ppm), aromatic carbons, and the carbons of the ethoxy group.[11]

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, a strong C=O stretch from the aldehyde (~1660-1680 cm⁻¹), and C-O stretches from the ether group.[11][24]

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the molecular formula C₁₂H₁₂N₂O₂.[11]

Conclusion

This compound presents a promising profile for drug discovery based on in silico analysis, demonstrating full compliance with Lipinski's Rule of Five. This technical guide provides the necessary framework for its synthesis and, more critically, the robust, validated experimental protocols required to accurately determine its fundamental physicochemical properties. The methodologies outlined for melting point, solubility, lipophilicity, and pKa determination are essential for building a comprehensive data package. This empirical data will validate the computational predictions and provide the critical insights needed to guide formulation strategies, predict in vivo behavior, and confidently advance this compound through the drug development pipeline.

References

- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

- Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

- Lipinski's rule of five. Wikipedia. [Link]

- Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

- A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

- Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

- Measuring the Melting Point. Westlab. [Link]

- Melting Point Determination. Analytical Testing Labs. [Link]

- Melting Point Determination. Stanford Research Systems. [Link]

- Determination of Melting Point. Wired Chemist. [Link]

- Melting point determination. University of Calgary. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH). [Link]

- Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. ETH Zurich Research Collection. [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [Link]/01%3A_Labs/1.01%3A_LAB_1-_ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS)

- Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

- Handbook for estimating physicochemical properties of organic compounds. Semantic Scholar. [Link]

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

- Physicochemical Properties and Environmental Fate. National Center for Biotechnology Information. [Link]

- Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

- 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

- pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

- 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health (NIH). [Link]

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. National Institutes of Health (NIH). [Link]

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health (NIH). [Link]

- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. jpsionline.com [jpsionline.com]

- 15. thinksrs.com [thinksrs.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. westlab.com [westlab.com]

- 18. promptpraxislabs.com [promptpraxislabs.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. rheolution.com [rheolution.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. epubl.ktu.edu [epubl.ktu.edu]

mass spectrometry of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail an optimized analytical strategy employing Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS). The guide offers field-proven insights into methodological choices, from sample preparation to instrument parameterization. A central focus is the predictive interpretation of mass spectra, including the identification of the protonated molecular ion and the elucidation of its characteristic fragmentation pathways via tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and validated method for the characterization of novel pyrazole derivatives.

Introduction: The Analytical Imperative for Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in modern pharmacology and materials science, forming the core of numerous approved drugs and functional organic molecules.[1] The compound this compound belongs to this vital class of N-heterocycles. As a difunctionalized pyrazole, it serves as a versatile synthon for constructing more complex molecular architectures, such as pyrazolo[4,3-c]pyridines.[2]

The unequivocal structural confirmation of such intermediates is a cornerstone of any research and development pipeline. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide moves beyond a simple recitation of methods to explain the causality behind the analytical choices, ensuring a scientifically sound approach to the characterization of this specific molecule.

Analyte Profile & Mass Spectrometry Vitals

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

-

Chemical Structure:

Caption: Molecular structure of this compound.

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This is a basic site, readily protonated.

-

Ethoxyphenyl Group: An electron-donating substituent that influences the molecule's polarity.

-

Carbaldehyde Group: An electron-withdrawing group that can also participate in fragmentation.

-

The precise molecular weight is critical for high-resolution analysis.

| Parameter | Value | Significance |

| Monoisotopic Mass | 216.0899 Da | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value targeted in HRMS. |

| Average Molecular Weight | 216.236 g/mol | The weighted average mass of all isotopic contributions. |

Strategic Approach to Mass Spectrometric Analysis

The Choice of Ionization: Electrospray Ionization (ESI)

For a molecule like this compound, which is polar and thermally labile, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy, thus preserving the intact molecular ion for detection.[4][5][6]

Causality:

-

Analyte Polarity: The presence of two nitrogen atoms in the pyrazole ring and two oxygen atoms makes the molecule sufficiently polar to be analyzed from common reversed-phase solvents like methanol or acetonitrile.

-

Protonation Site: The pyrazole ring contains basic nitrogen atoms that are readily protonated in the acidic mobile phase typically used for ESI, leading to the efficient formation of a stable [M+H]⁺ ion.

-

Avoiding Fragmentation: Harsher techniques like Electron Ionization (EI) would cause extensive and immediate fragmentation, potentially preventing the detection of the molecular ion, which is crucial for confirming molecular weight.[3]

The Choice of Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)

Utilizing a high-resolution mass analyzer, such as a Time-of-Flight (ToF), Orbitrap, or FT-ICR, is essential for confident structural elucidation.[7][8]

Causality:

-

Unambiguous Formula Determination: HRMS provides mass measurements with high accuracy (typically < 5 ppm error).[9] Measuring the protonated molecule at m/z 217.0972 (C₁₂H₁₃N₂O₂⁺) instead of a nominal mass of 217 allows for the confident assignment of the elemental composition, ruling out other potential formulas.

-

Resolving Isobaric Interferences: In complex mixtures or impurity profiling, HRMS can distinguish the analyte from other compounds that may have the same nominal mass but a different exact mass.[10]

-

Accurate Fragment Analysis: In tandem MS (MS/MS), the high mass accuracy of fragment ions is critical for determining their elemental compositions, which is the key to piecing together the fragmentation puzzle.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, ensuring reproducibility and data integrity.

Sample and Solvent Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol.

-

Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Solvent Purity: Always use HPLC- or LC/MS-grade solvents to minimize background ions and ensure analytical sensitivity. The addition of 0.1% formic acid is critical to promote protonation and enhance the ESI signal in positive ion mode.

Instrumentation & Parameters

The following parameters are a robust starting point for a Q-ToF or Orbitrap instrument.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The basic pyrazole nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage to ensure a stable Taylor cone and efficient ion generation. |

| Source Temperature | 100 - 120 °C | A moderate temperature to aid desolvation without causing thermal degradation of the analyte. |

| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | High gas flow is necessary to efficiently remove solvent droplets and create gas-phase ions. |

| Desolvation Temp. | 350 - 450 °C | A higher temperature in the desolvation region completes the evaporation of the solvent. |

| Mass Range (Full Scan) | m/z 50 - 500 | A range sufficient to capture the precursor ion and any potential low-mass background ions. |

| Acquisition Rate | 1-2 spectra/sec | Provides sufficient data points across a chromatographic peak if coupled with LC. |

| Collision Energy (MS/MS) | Ramp 10 - 40 eV | Ramping the collision energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments, providing a comprehensive fragmentation spectrum. |

Data Interpretation: From Spectrum to Structure

Full Scan MS Analysis: Identifying the Molecular Ion

The first step in data analysis is to identify the ion corresponding to the intact molecule. In positive mode ESI, this will primarily be the protonated species [M+H]⁺.

| Ion Species | Calculated Exact m/z | Expected Observation |

| [M+H]⁺ | 217.0972 | The primary ion of interest. Its accurate mass should be within 5 ppm of the measured value. |

| [M+Na]⁺ | 239.0791 | A common adduct, especially if glassware is not scrupulously clean or sodium salts are present in the system. |

| [M+K]⁺ | 255.0530 | A less common adduct, but possible. |

The isotopic pattern of the [M+H]⁺ ion, particularly the A+1 peak arising from the natural abundance of ¹³C, should also be examined. For a molecule with 12 carbons, the A+1 peak is expected to have a relative intensity of approximately 13.2% of the monoisotopic (A) peak.

Tandem MS (MS/MS) Analysis & Predicted Fragmentation Pathway

By isolating the [M+H]⁺ ion (m/z 217.10) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's structure. The fragmentation of this compound is predicted to follow logical pathways dictated by the stability of the pyrazole ring and the nature of its substituents.[1][12]

The workflow for this analysis is straightforward.

Caption: Experimental workflow for MS/MS analysis.

The predicted fragmentation pathway is detailed below. The most likely initial losses involve the substituents on the pyrazole ring, as the aromatic ring itself is relatively stable. Aromatic aldehydes are known to lose the formyl radical or carbon monoxide.[13][14][15] The ethoxy group can also undergo characteristic fragmentation.

Caption: Predicted MS/MS fragmentation pathway.

Table of Predicted Fragment Ions:

| Measured m/z | Proposed Formula | Δ (ppm) | Proposed Loss from Precursor | Structural Interpretation |

| 217.0972 | C₁₂H₁₃N₂O₂⁺ | - | - | Protonated Molecule |

| 189.0655 | C₁₁H₉N₂O⁺ | < 5 | -CO | Loss of carbon monoxide from the aldehyde group. This is a very common fragmentation for aromatic aldehydes.[14] |

| 188.0866 | C₁₂H₁₂N₂O⁺ | < 5 | -H | Loss of a hydrogen radical, likely from the aldehyde, forming a stable acylium ion.[15] |

| 171.0815 | C₁₀H₁₁N₂O⁺ | < 5 | -C₂H₄ | Loss of ethylene via rearrangement from the ethoxy group. |

| 161.0709 | C₁₀H₉N₂⁺ | < 5 | -CO, -C₂H₄ | Loss of ethylene from the m/z 189 fragment, or loss of CO from the m/z 171 fragment. |

| 143.0600 | C₁₀H₇N₂⁺ | < 5 | -C₂H₄, -CO | Loss of carbon monoxide from the m/z 171 fragment, resulting in a 3-(4-hydroxyphenyl)-1H-pyrazole ion. |

| 115.0542 | C₈H₇⁺ | < 5 | -C₂H₄, -CO, -N₂ | Further fragmentation involving the characteristic loss of N₂ from the pyrazole ring structure.[12] |

Conclusion

The mass spectrometric characterization of this compound is effectively achieved using a strategy centered on soft ionization (ESI) and high-resolution mass analysis. This approach allows for the confident determination of the compound's elemental composition from its intact protonated molecule. Subsequent tandem mass spectrometry (MS/MS) experiments produce a rich fragmentation spectrum, with key losses of CO, C₂H₄, and N₂ providing unequivocal structural confirmation. The methodologies and predictive data presented in this guide establish a robust analytical foundation for researchers working with this and structurally related pyrazole compounds, ensuring data integrity and accelerating research outcomes.

References

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., Frizzo, C. P., Martins, M. A. P., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

El-Aneed, A., Cohen, A., & Banoub, J. (2009). Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. Applied Spectroscopy Reviews, 44(3), 210-230. [Link]

-

Banerjee, S., & Mazumdar, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar. [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

-

Kind, T., & Fiehn, O. (2010). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 82(12), 5211–5216. [Link]

-

Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(9), 2233–2246. [Link]

-

Hu, B., & Yao, Z. P. (2022). Electrospray ionization mass spectrometry with wooden tips: A review. Analytica Chimica Acta, 1192, 339136. [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., Frizzo, C. P., Martins, M. A. P., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

-

Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

-

Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 39-46. [Link]

-

Ulbrich, A., & Westphall, M. S. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 33-42. [Link]

-

Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

-

Ghandour, A. H., Abdel-Megeed, M. F., El-Salloum, M. M., & Elba, M. E. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4. [Link]

-

Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Analytical Chemistry, 33(3), 386–392. [Link]

-

Petraitytė, R., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. [Link]

-

Malinauskienė, J., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

-

Shetty, S. N., & Kattimani, P. P. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

-

El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte | Semantic Scholar [semanticscholar.org]

- 7. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. researchgate.net [researchgate.net]

- 12. BiblioBoard [openresearchlibrary.org]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. GCMS Section 6.11.4 [people.whitman.edu]

An In-depth Technical Guide to the FT-IR Analysis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide moves beyond a simple procedural outline to deliver an in-depth understanding of the spectral features, the causality behind experimental choices, and the robust interpretation of the resulting data. We will explore the characteristic vibrational modes of the key functional groups, including the pyrazole heterocycle, the ethoxyphenyl substituent, and the carbaldehyde moiety. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

The compound this compound belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The precise structural elucidation and confirmation of such molecules are paramount in drug discovery and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational transitions within a molecule, FT-IR provides a unique "molecular fingerprint," allowing for the identification of functional groups, the confirmation of successful synthesis, and the assessment of purity.

The molecular structure of this compound presents a rich tapestry of functional groups for FT-IR analysis:

-

The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its vibrations provide insights into the ring structure itself.

-

The Carbaldehyde Group (-CHO): A key functional group whose carbonyl (C=O) and C-H stretching frequencies are highly characteristic.

-

The Ethoxyphenyl Group: An aromatic phenyl ring substituted with an ethoxy group (-OCH₂CH₃), introducing characteristic aromatic and ether vibrations.

Understanding the expected absorption frequencies for each of these components is crucial for a complete and accurate spectral interpretation.

Principles of FT-IR Spectroscopy: A Refresher

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, and the intensity of the transmitted light is reduced. An FT-IR spectrum is a plot of this transmittance (or absorbance) versus the wavenumber (cm⁻¹) of the radiation.

The spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1300 cm⁻¹): This region contains absorptions for most of the key functional groups, such as O-H, N-H, C=O, and C≡N.

-

Fingerprint Region (1300-400 cm⁻¹): This region contains complex and often overlapping absorptions from a variety of single-bond stretches and bending vibrations.[2] While difficult to interpret fully, the unique pattern in this region is characteristic of a specific molecule.[2]

Experimental Protocol: Ensuring Data Integrity

A self-validating protocol is essential for obtaining high-quality, reproducible FT-IR data. The following steps outline a robust methodology for the analysis of solid-phase this compound.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples. KBr is transparent to infrared radiation over a wide spectral range and provides a non-interacting matrix for the analyte.

Step-by-Step Protocol:

-

Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dried in an oven at ~110°C for at least 2 hours to eliminate moisture. Water exhibits a strong, broad O-H stretching band around 3400 cm⁻¹ which can obscure important spectral features.

-

Grinding: Add approximately 1-2 mg of the synthesized this compound to about 100-200 mg of dried KBr in an agate mortar.

-

Mixing: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Inhomogeneous mixing can lead to scattering of the IR beam and a sloping baseline.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

-

Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum with an empty sample compartment (or with a pure KBr pellet). This spectrum accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.

-

Parameters: Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

dot graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start: Dry Sample & KBr", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="Grind & Homogenize\n(1-2 mg sample : 100-200 mg KBr)"]; Press [label="Press into Pellet\n(7-10 tons pressure)"]; Background [label="Acquire Background Spectrum\n(Empty Compartment)"]; Sample [label="Acquire Sample Spectrum\n(4000-400 cm⁻¹, 4 cm⁻¹ res.)"]; Process [label="Process Data\n(Baseline Correction, Peak Picking)"]; Interpret [label="Spectral Interpretation"]; End [label="End: Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grind [label="Homogenization"]; Grind -> Press [label="Compaction"]; Press -> Background [label="Instrument Prep"]; Background -> Sample [label="Analysis"]; Sample -> Process [label="Data Refinement"]; Process -> Interpret [label="Analysis"]; Interpret -> End; } Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300-3100 | Medium | Pyrazole N-H | N-H Stretching |

| ~3100-3000 | Medium-Weak | Aromatic C-H | C-H Stretching[3][4] |

| ~2980-2850 | Medium | Alkyl C-H (Ethoxy) | C-H Stretching[2][5] |

| ~2830 & ~2720 | Medium-Weak | Aldehyde C-H | C-H Stretching (Fermi doublet)[6][7] |

| ~1685-1660 | Strong | Aldehyde C=O | C=O Stretching[8] |

| ~1610-1580 | Medium-Strong | Aromatic & Pyrazole C=C, C=N | Ring Stretching[3][9][10] |

| ~1500-1400 | Medium | Aromatic & Pyrazole C=C, C=N | Ring Stretching[3][9] |

| ~1250 | Strong | Aryl Ether C-O | Asymmetric C-O-C Stretching[11][12][13] |

| ~1040 | Strong | Aryl Ether C-O | Symmetric C-O-C Stretching[11][12] |

| ~900-675 | Strong | Aromatic C-H | Out-of-plane (oop) Bending[3] |

Detailed Analysis of Key Vibrational Modes

-

N-H Stretching (Pyrazole Ring): The N-H bond in the pyrazole ring is expected to show a medium-intensity absorption in the range of 3300-3100 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding, which may cause it to broaden.

-

C-H Stretching:

-

Aromatic C-H: The C-H stretching vibrations of the ethoxyphenyl and pyrazole rings will appear at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature that distinguishes them from aliphatic C-H stretches.[3][4]

-

Aliphatic C-H: The C-H bonds of the ethoxy group (-CH₂CH₃) will exhibit stretching vibrations in the 2980-2850 cm⁻¹ region.[2][5]

-

Aldehydic C-H: A hallmark of an aldehyde is the appearance of two weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹.[6][7] This pair of bands, known as a Fermi doublet, arises from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. The lower frequency band around 2720 cm⁻¹ is particularly diagnostic.[6]

-

-

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected for the carbonyl group of the aldehyde. In this molecule, the aldehyde is conjugated with the pyrazole ring, which is aromatic in nature. This conjugation lowers the C=O stretching frequency due to resonance, which delocalizes the pi electrons and slightly weakens the C=O double bond. Therefore, the peak is anticipated to appear in the 1685-1660 cm⁻¹ range, lower than that of a saturated aliphatic aldehyde (1740-1720 cm⁻¹).[6][7][14]

-

Ring Stretching (C=C and C=N): The aromatic rings (phenyl and pyrazole) will display a series of characteristic stretching vibrations in the 1610-1400 cm⁻¹ region.[3][9] These bands are due to the stretching and contraction of the carbon-carbon and carbon-nitrogen double bonds within the rings.

-

C-O-C Stretching (Ether): The ethoxy group will give rise to two prominent C-O stretching bands. For an aryl alkyl ether, a strong, asymmetric C-O-C stretching band is expected near 1250 cm⁻¹, and a symmetric stretching band appears around 1040 cm⁻¹.[11][12][13]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the phenyl ring (1,4-disubstituted or para) will influence the strong C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region. This can be a useful diagnostic tool for confirming the substitution pattern.

dot graph MolecularStructure { graph [layout=neato, overlap=false]; node [shape=plaintext, fontsize=12, fontname="Arial"];

// Nodes representing atoms N1 [label="N", pos="0,0.7!"]; N2 [label="N", pos="0.8,0!"]; C3 [label="C", pos="0.8,-1.2!"]; C4 [label="C", pos="0,-2!"]; C5 [label="H-C", pos="-0.8,-1.2!"];

// Pyrazole ring bonds N1 -- N2 -- C3 -- C4 -- C5 -- N1;

// Substituents NH [label="H", pos="-0.8,1.2!"]; N1 -- NH [len=0.5];

C_Ph [label="C", pos="1.6,-1.8!"]; C3 -- C_Ph;

Phenyl [label="4-Ethoxyphenyl", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="2.8,-2.5!"]; C_Ph -- Phenyl [style=dashed];

C_Aldehyde [label="C", pos="-0.5,-2.8!"]; C4 -- C_Aldehyde;

Aldehyde [label="Carbaldehyde (-CHO)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-3.5!"]; C_Aldehyde -- Aldehyde [style=dashed];

// Key Functional Group Labels Pyrazole [label="Pyrazole Ring", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,0!"];

edge [color="#5F6368"]; } Caption: Key functional groups of this compound.

Conclusion: A Tool for Synthesis Confirmation and Quality Control